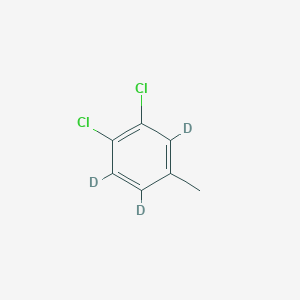

3,4-Dichlorotoluene-2,5,6-d3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2 |

|---|---|

Molecular Weight |

164.04 g/mol |

IUPAC Name |

1,2-dichloro-3,4,6-trideuterio-5-methylbenzene |

InChI |

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i2D,3D,4D |

InChI Key |

WYUIWKFIFOJVKW-NRUYWUNFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])Cl)Cl)[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Ii. Synthetic Pathways and Isotopic Incorporation

Strategies for Deuteration of Toluene (B28343) Scaffolds

The introduction of deuterium (B1214612) into toluene and its derivatives can be achieved through various methods, with the choice of strategy often dictated by the desired level of deuteration and the specific positions to be labeled. These strategies range from direct hydrogen-deuterium exchange reactions on the toluene ring to the use of deuterated starting materials in a multi-step synthesis. researchgate.netresearchgate.net

Achieving regioselectivity—the control of where the deuterium atoms are placed on the toluene ring—is a critical aspect of synthesizing specifically labeled compounds like 3,4-Dichlorotoluene-2,5,6-d3. Several techniques have been developed to direct deuteration to specific aromatic positions.

One common approach involves metal-catalyzed H/D exchange reactions . These methods often utilize transition metal catalysts to facilitate the exchange of hydrogen for deuterium from a deuterium source, such as deuterium oxide (D₂O). rsc.org For instance, catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to effectively catalyze the deuteration of electron-rich aromatic compounds. nih.govtcichemicals.comacs.org The reaction proceeds under mild conditions and demonstrates high regioselectivity, with deuterium being incorporated at positions activated by electron-donating groups. acs.org Silver-catalyzed methods have also been developed for the regioselective deuteration of arenes and heteroarenes, again using D₂O as the deuterium source. rsc.org

Another strategy is acid- or base-catalyzed deuteration . In the presence of a strong acid or base, certain protons on the aromatic ring can become labile and exchange with deuterium from a deuterated solvent. The regioselectivity in these cases is governed by the electronic properties of the substituents on the toluene ring.

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity. In this method, a directing group on the toluene ring chelates to a metal (often lithium), which then directs the deprotonation and subsequent deuteration of the adjacent ortho positions.

Finally, the synthesis from pre-deuterated precursors offers a definitive way to control the location of deuterium atoms. This involves starting with a simpler molecule that already contains deuterium in the desired positions and then building the toluene scaffold around it.

| Deuteration Technique | Catalyst/Reagent | Deuterium Source | Key Features |

| Metal-Catalyzed H/D Exchange | Tris(pentafluorophenyl)borane, Silver salts | D₂O | Mild conditions, high regioselectivity for electron-rich arenes. rsc.orgnih.govtcichemicals.comacs.org |

| Acid/Base-Catalyzed Exchange | Strong acids or bases | Deuterated solvents | Regioselectivity depends on electronic effects of substituents. |

| Directed ortho-Metalation (DoM) | Organolithium reagents | Deuterated electrophiles | High regioselectivity at positions ortho to a directing group. |

| Synthesis from Precursors | N/A | Deuterated starting materials | Precise control over deuterium placement. |

While the aromatic ring of toluene is planar, stereochemical considerations can become relevant when the deuteration process involves reactions at a prochiral center or when the labeled toluene derivative is used in subsequent stereospecific reactions. For the synthesis of this compound, the primary focus is on regioselectivity rather than stereoselectivity, as the deuterium atoms are being introduced onto the aromatic ring which lacks stereocenters.

However, the broader field of isotopic labeling does encompass significant stereochemical aspects, particularly in the study of reaction mechanisms and enzyme kinetics. boku.ac.at The introduction of deuterium can influence the stereochemical outcome of a reaction due to the kinetic isotope effect, where the heavier deuterium atom can lead to a preference for one reaction pathway over another. dalalinstitute.com For instance, in asymmetric synthesis, the use of deuterated substrates can sometimes enhance the enantioselectivity of a reaction. acs.org

Precursor Compounds and Reaction Mechanisms for this compound Synthesis

The synthesis of this compound can be approached through several synthetic routes, with the choice of precursors being crucial for achieving the desired deuteration pattern. One plausible pathway involves the chlorination of a selectively deuterated toluene precursor.

A common precursor for the synthesis of dichlorotoluene isomers is p-chlorotoluene. google.comoecd.org The direct chlorination of p-chlorotoluene typically yields a mixture of 2,4-dichlorotoluene (B165549) and 3,4-dichlorotoluene (B105583). google.comoecd.org The ratio of these isomers can be influenced by the choice of catalyst. For example, using zirconium tetrachloride as a catalyst favors the formation of the 2,4-isomer, while a catalyst system of zirconium tetrachloride and sulfur monochloride increases the proportion of the 3,4-isomer. google.com

For the synthesis of this compound, a potential strategy would be to start with a toluene molecule that is already deuterated at the 2, 5, and 6 positions. This could be achieved through a multi-step synthesis or a selective deuteration method. Subsequent chlorination of this deuterated toluene would then need to be controlled to favor the introduction of chlorine atoms at the 3 and 4 positions.

Alternatively, one could start with a dichlorotoluene and perform a regioselective H/D exchange. However, achieving deuteration at the 2, 5, and 6 positions of 3,4-dichlorotoluene via exchange might be challenging due to the directing effects of the chlorine and methyl groups.

A more direct approach could involve the synthesis from a highly deuterated precursor like toluene-d8 (B116792). Chlorination of toluene-d8 would likely lead to a mixture of deuterated dichlorotoluene isomers, from which the 3,4-dichloro-2,5,6-d3 isomer would need to be separated. vulcanchem.com

The reaction mechanism for the chlorination of toluene is an electrophilic aromatic substitution. The chlorine molecule is polarized by a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, or ZrCl₄), creating a more electrophilic chlorine species that attacks the electron-rich aromatic ring. google.comvulcanchem.com The position of attack is directed by the substituents already present on the ring. In the case of p-chlorotoluene, the methyl group is an ortho-, para-director, and the chlorine atom is also an ortho-, para-director, leading to substitution at the positions ortho to the methyl group (position 2) and ortho to the chlorine atom (position 3).

Purification and Isotopic Purity Assessment Methodologies

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, byproducts, and other isomeric impurities. Common purification techniques for compounds of this nature include fractional distillation and chromatography. google.comcdnsciencepub.comgoogle.com

Fractional distillation can be effective in separating dichlorotoluene isomers, as they often have slightly different boiling points. google.comgoogle.com For instance, the boiling point of 2,4-dichlorotoluene is around 201°C. vulcanchem.com

Gas chromatography (GC) is a powerful technique for both the purification and analysis of volatile compounds like dichlorotoluenes. cdnsciencepub.com Preparative GC can be used to isolate the desired isomer in high purity.

Once the compound is chemically pure, it is crucial to assess its isotopic purity . This refers to the percentage of the compound that contains the desired number and location of deuterium atoms. nih.govresearchgate.net Several analytical techniques are employed for this purpose.

Mass spectrometry (MS) is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, one can determine the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly useful as it can distinguish between ions with very similar masses. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. rsc.orgsigmaaldrich.com ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals at the positions where deuterium has been incorporated. acs.org ²H (Deuterium) NMR directly observes the deuterium nuclei, providing information about the location and relative abundance of the deuterium atoms. sigmaaldrich.com

Analytical Characterization of Synthesized this compound for Deuterium Incorporation and Purity (e.g., NMR, Mass Spectrometry applications for confirmation)

The definitive confirmation of the structure and purity of synthesized this compound relies on a combination of analytical techniques, primarily NMR and mass spectrometry. vulcanchem.comnih.govresearchgate.netrsc.orgsigmaaldrich.com

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its specific molecular weight. The molecular weight of unlabeled 3,4-dichlorotoluene (C₇H₆Cl₂) is approximately 160.04 g/mol . For this compound (C₇H₃D₃Cl₂), the molecular weight would be approximately 163.06 g/mol . The presence of chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of the M, M+2, and M+4 peaks can confirm the presence of two chlorine atoms. The mass shift of 3 units compared to the unlabeled compound confirms the incorporation of three deuterium atoms. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be significantly simplified compared to unlabeled 3,4-dichlorotoluene. The signals corresponding to the protons at positions 2, 5, and 6 would be absent or greatly diminished, providing direct evidence of deuteration at these sites. The remaining signals would correspond to the proton at the methyl group and any residual protons on the aromatic ring. The integration of these signals relative to an internal standard can be used to quantify the level of deuteration. acs.org

²H NMR: The deuterium NMR spectrum would show signals corresponding to the deuterium atoms at positions 2, 5, and 6. sigmaaldrich.com The chemical shifts of these signals would confirm their positions on the aromatic ring. The relative integration of these signals can provide information about the distribution of deuterium among the labeled positions.

¹³C NMR: The carbon-13 NMR spectrum would also be informative. The signals for the carbons bonded to deuterium (C-2, C-5, and C-6) would appear as multiplets due to C-D coupling, and their chemical shifts might be slightly different from the corresponding signals in the unlabeled compound (an isotope effect).

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, confirming its chemical structure, the specific locations of the deuterium labels, and both its chemical and isotopic purity. rsc.orgrsc.org

| Analytical Technique | Expected Observations for this compound | Information Obtained |

| Mass Spectrometry (MS) | Molecular ion peak shifted by +3 mass units compared to unlabeled compound. Characteristic isotopic pattern for two chlorine atoms. | Confirmation of deuterium incorporation and number of chlorine atoms. nih.govresearchgate.netnih.gov |

| ¹H NMR | Absence or significant reduction of signals for protons at positions 2, 5, and 6. | Confirmation of deuteration sites and quantification of deuterium incorporation. acs.org |

| ²H NMR | Signals present for deuterium atoms at positions 2, 5, and 6. | Direct observation and confirmation of deuterium positions. sigmaaldrich.com |

| ¹³C NMR | Multiplets for carbons bonded to deuterium (C-2, C-5, C-6) due to C-D coupling. | Structural confirmation and information on the electronic environment of the carbon atoms. |

Iii. Applications in Advanced Analytical Methodologies

Role as an Internal Standard in Quantitative Chemical Analysis

In quantitative chemical analysis, an internal standard is a substance added in a constant amount to samples, a calibration standard, and a blank. 3,4-Dichlorotoluene-2,5,6-d3 is ideally suited for this role, particularly in chromatography-mass spectrometry techniques. The fundamental advantage of using an isotopically labeled internal standard is that it behaves nearly identically to the analyte of interest during sample preparation, extraction, and chromatographic separation. smolecule.comsigmaaldrich.com This co-elution means that any sample loss or degradation during the analytical process will affect both the analyte and the internal standard to the same degree.

However, due to the mass difference imparted by the deuterium (B1214612) atoms, the mass spectrometer can easily distinguish the internal standard from the native analyte. smolecule.com This allows for highly accurate quantification, as the measurement is based on the ratio of the analyte signal to the internal standard signal, effectively canceling out variations from matrix effects or inconsistencies in sample injection volume. smolecule.comepa.gov

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision. epa.gov The use of this compound is central to IDMS applications for the analysis of related semivolatile organic compounds. epa.gov The procedure involves adding a known amount of the deuterated standard to the sample prior to any extraction or cleanup steps. epa.govepa.gov

During analysis, the mass spectrometer measures the altered isotopic ratio of the target analyte now mixed with its labeled analog. epa.gov Because the amount of the added labeled standard is known, this ratio can be used to calculate the exact concentration of the native analyte in the original sample. A key advantage of IDMS is that partial loss of the analyte after the initial spiking step does not affect the accuracy of the final result, as the ratio between the labeled and unlabeled compounds remains constant. epa.gov This makes the technique exceptionally robust for complex matrices like industrial wastewater or environmental soil samples. epa.gov

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds. nih.gov this compound serves as an excellent internal standard in GC-MS methods designed to quantify other chlorinated hydrocarbons and pollutants. For instance, in environmental monitoring, methods for analyzing surface waters for contaminants like other dichlorotoluene isomers, chlorobenzenes, and pesticides often employ a suite of internal standards to ensure accurate quantification. thermofisher.combenettongroup.comscispec.co.th

The deuterated standard is introduced into the sample extract just before injection into the GC system. epa.gov As the compounds travel through the gas chromatograph, this compound will have a retention time very close to that of its non-deuterated counterpart and other structurally similar analytes. The mass spectrometer then detects the distinct mass-to-charge ratios of the target analytes and the labeled internal standard, allowing for reliable quantification.

Table 1: Example Analytes Quantified Using Dichlorotoluene Standards in GC-MS This table illustrates compounds that are often analyzed in environmental samples where a dichlorotoluene standard would be applicable.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The principles of using this compound as an internal standard are the same in LC-MS. While dichlorotoluenes themselves are typically analyzed by GC-MS, the deuterated standard can be used in LC-MS methods for quantifying related compounds, such as certain pesticides or transformation products that fall within its structural class. vulcanchem.comd-nb.info

In LC-MS/MS analysis of pesticide residues, for example, deuterated internal standards are crucial for correcting matrix effects, which can be particularly pronounced in complex samples like food extracts or soil. vulcanchem.com The standard is added to the sample early in the preparation process, and its consistent signal provides a reliable reference against which the analytes are quantified. sigmaaldrich.comd-nb.info

Utilization in Method Validation and Calibration Studies

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. europa.eu this compound plays a critical role in the validation of methods for analyzing chlorinated organic compounds. To validate a method, analysts prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard. d-nb.info The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration to generate a calibration curve.

The standard is also used to assess key validation parameters:

Accuracy: Determined by spiking a blank matrix (e.g., clean water) with known amounts of analytes and the internal standard and measuring the recovery.

Precision: Assessed by repeatedly analyzing identical spiked samples to determine the repeatability and reproducibility of the measurements.

Linearity: The calibration curve demonstrates the linear range over which the method is accurate.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. europa.eu

Table 2: Key Parameters in Method Validation Utilizing an Internal Standard

Detection and Quantification Strategies for Related Compounds Utilizing this compound as a Tracer

The primary application of this compound is as a tracer or surrogate standard for the quantification of structurally similar compounds. smolecule.com Its chemical structure makes it an ideal surrogate for various chlorinated toluenes and benzenes, which are common environmental pollutants found in industrial effluent. benettongroup.com For example, a single analytical method might be used to test for a wide range of these pollutants simultaneously. By adding this compound, the efficiency of the extraction and analysis for all these related compounds can be monitored and corrected for. smolecule.comepa.gov

The selection of an internal standard is based on its chemical similarity to the target analytes. smolecule.com Therefore, this compound is most effective for tracing the compounds listed below.

Table 3: Compounds Effectively Traced by this compound Based on analytes commonly included in methods for chlorotoluenes and chlorobenzenes.

Table of Mentioned Compounds

Iv. Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways and Intermediate Formation

Isotopic labeling is instrumental in tracing the fate of atoms through complex reaction sequences. While specific pathway studies for 3,4-Dichlorotoluene-2,5,6-d3 are not extensively detailed in publicly available literature, the metabolic fate of its non-deuterated counterpart, 3,4-Dichlorotoluene (B105583), has been well-documented, particularly in microbial degradation. These studies provide a robust framework for understanding the likely reaction pathways of the deuterated isotopologue.

In studies involving bacterial strains such as Ralstonia sp. strain PS12, which can utilize 3,4-Dichlorotoluene as a growth substrate, a clear metabolic pathway has been identified. nih.govnih.gov The degradation is initiated by a dioxygenase enzyme that attacks the aromatic ring at the two adjacent, unsubstituted carbon atoms (positions 5 and 6). nih.gov This enzymatic oxidation leads to the formation of a cis-dihydrodiol intermediate. Subsequent rearomatization, catalyzed by a dehydrogenase, results in the formation of a key metabolic intermediate: 3,4-dichloro-6-methylcatechol . nih.govnih.gov

This central intermediate is then funneled into a chlorocatechol ortho-cleavage pathway, where the aromatic ring is opened and further processed through a series of enzymatic reactions involving a chlorocatechol 1,2-dioxygenase, a chloromuconate cycloisomerase, and a dienelactone hydrolase. nih.govresearchgate.net The degradation of 3,4-dichloro-6-methylcatechol proceeds via a linear pathway, ultimately leading to compounds that can enter central metabolic cycles. nih.gov

For this compound, it is hypothesized that it would follow the exact same metabolic route. The presence of deuterium (B1214612) at positions 5 and 6, the initial sites of enzymatic attack, makes this molecule an ideal probe for studying the kinetics and mechanism of this specific dioxygenation step, as will be discussed in the context of kinetic isotope effects.

Table 1: Key Intermediates in the Proposed Metabolic Pathway of 3,4-Dichlorotoluene

| Compound | Role in Pathway |

|---|---|

| 3,4-Dichlorotoluene | Starting Substrate |

| 4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene | Initial product of dioxygenase attack |

| 3,4-Dichloro-6-methylcatechol | Central Aromatic Intermediate |

| 3,5-Dichloro-2-methylmuconate | Product of Ring Cleavage |

Kinetic Isotope Effect (KIE) Studies Involving Deuterated 3,4-Dichlorotoluene

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by comparing the rate of a reaction with a light isotope (like hydrogen, H) to the rate with a heavy isotope (like deuterium, D) at the same position. wikipedia.org The magnitude of the KIE can reveal whether a specific C-H (or C-D) bond is broken in the rate-determining step of the reaction. princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org For deuterium, the ratio of the rate constants (kH/kD) is typically greater than 1.5 and can range from 2 to 8. princeton.edulibretexts.org This "normal" KIE arises because the C-H bond has a higher zero-point vibrational energy than the stronger, more stable C-D bond, making the C-H bond easier to break. baranlab.org

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not broken in the rate-determining step, but its environment changes, for instance, through a change in hybridization. wikipedia.org These effects are much smaller, with kH/kD values typically ranging from 0.7 (inverse) to 1.5 (normal). princeton.edu For example, a change from sp3 to sp2 hybridization at the labeled carbon often results in a small normal KIE (kH/kD > 1), while a change from sp2 to sp3 can result in a small inverse KIE (kH/kD < 1).

While specific KIE studies using this compound are not reported in the reviewed literature, its structure allows for clear hypotheses on how KIE data could provide mechanistic insights.

Consider the initial step in the biodegradation pathway: the dioxygenation at positions 5 and 6. nih.gov Since this compound is deuterated at these exact positions, a KIE experiment would be highly informative.

Observation of no significant KIE (kH/kD ≈ 1): This would imply that C-D bond breaking is not involved in the rate-determining step. baranlab.org The rate-limiting step could be the initial binding of the substrate to the enzyme, a conformational change in the enzyme-substrate complex, or the release of the product, rather than the chemical bond-breaking event itself.

Thus, a KIE study using this compound would be a definitive experiment to probe the rate-limiting step of its microbial degradation.

Table 2: Hypothetical KIE Data and Mechanistic Interpretations

| Observed kH/kD | Isotope Effect Type | Interpretation for Dioxygenation of 3,4-Dichlorotoluene |

|---|---|---|

| ~ 1.0 - 1.2 | No significant or small secondary KIE | C-D bond cleavage is not the rate-determining step. |

Deuterium Exchange Studies in Relevant Chemical Systems

Deuterium exchange studies involve exposing a compound to a deuterium source (like D₂O or deuterated acids) to replace labile protons with deuterons. nih.gov These experiments are valuable for understanding the acidity of C-H protons, the stability of isotopic labels, and the mechanisms of electrophilic aromatic substitution.

For aromatic compounds like 3,4-Dichlorotoluene, hydrogen-deuterium exchange on the ring typically requires harsh conditions, such as high temperatures in the presence of a strong deuterated acid catalyst (e.g., D₂SO₄). vulcanchem.com The regioselectivity of the exchange is governed by the electronic effects of the substituents on the ring. The methyl group is an ortho-, para-director and activating, while the chlorine atoms are ortho-, para-directing but deactivating. In 3,4-dichlorotoluene, the positions most susceptible to electrophilic attack and thus exchange would be those activated by the methyl group (positions 2 and 6).

Studying the H-D exchange of this compound would provide critical information on the stability of its deuterium labels under various conditions. For this specific molecule, observing the back-exchange (deuterium replaced by hydrogen) from positions 2, 5, and 6 would reveal the relative kinetic lability of deuterons at these different electronic environments. Such studies confirm the robustness of the isotopic label before its use in tracer or KIE experiments.

Probing Structure-Reactivity Relationships Using Isotopic Labeling

Isotopic labeling is a precise method for establishing structure-reactivity relationships. By replacing a specific hydrogen atom with deuterium, the reactivity at that exact position can be probed without significantly altering the steric or electronic nature of the molecule.

The use of this compound perfectly illustrates this principle. The metabolic pathway of the parent compound involves a highly regioselective reaction at the C5-C6 bond. nih.govnih.gov By synthesizing the d3-isotopologue, researchers create an ideal tool to investigate this specific reactivity. A change in the reaction rate (a KIE) upon deuteration would establish a direct causal link between the C-H (C-D) bonds at these positions and the speed of the reaction.

Furthermore, if the reaction produced different products or a different ratio of products compared to the non-deuterated version, it would reveal a metabolic switch or a branching point in the pathway influenced by the isotope effect. This allows for a nuanced understanding of how the inherent properties of a specific bond within a molecule dictate its chemical and biochemical behavior.

V. Environmental Fate and Biotransformation Research

Isotopic Tracing in Environmental Degradation Studies

Photolytic Degradation Pathways

Photolytic degradation, or photodegradation, is a key environmental process for many organic pollutants. For chlorinated aromatic compounds like dichlorotoluene, this process is often initiated by sunlight. humboldt.edu Studies on the photodegradation of these compounds in surface waters show that reactions with photochemically produced agents, such as hydroxyl radicals (•OH) and hydrated electrons (e-aq), can lead to the abstraction of chlorine atoms. humboldt.edu

The use of 3,4-Dichlorotoluene-2,5,6-d3 in controlled laboratory settings allows researchers to irradiate samples with simulated sunlight and trace the formation of degradation products. The deuterium (B1214612) label ensures that the observed products originate from the parent compound, helping to elucidate the specific photochemical reaction mechanisms and determine degradation rates without interference from other organic matter present in natural waters.

Abiotic Transformation Processes

Abiotic transformation involves chemical reactions that occur without the mediation of microorganisms. For chlorinated solvents, these processes can include hydrolysis and reductive dechlorination, often facilitated by naturally occurring minerals. cloudfront.netprovectusenvironmental.com Reduced iron minerals, such as iron sulfides and oxides, are known to be active in the abiotic reduction of chlorinated compounds. provectusenvironmental.com A common marker for abiotic degradation is the loss of a parent compound without the corresponding sequential production of lesser-chlorinated daughter products that characterizes biological pathways. cloudfront.net

By introducing this compound into soil or sediment microcosms containing these reactive minerals, scientists can quantify the rate of abiotic degradation. The isotopic label makes it possible to track the disappearance of the parent compound and identify any deuterated transformation products, thereby confirming the reaction pathways and their significance in natural attenuation.

Biotransformation Studies in Environmental Systems (e.g., soil, water, microbial cultures)

Biotransformation is the primary mechanism for the breakdown of many organic pollutants in the environment. nih.gov Stable isotope-labeled compounds like this compound are invaluable for studying these processes in complex matrices such as soil, water, and microbial cultures. zeochem.com They allow for precise quantification and identification of metabolic pathways. symeres.com

Microbial Degradation Mechanisms

The microbial degradation of dichlorotoluenes has been studied in specific bacterial strains. Ralstonia sp. strain PS12, for example, is capable of utilizing 3,4-dichlorotoluene (B105583) as a growth substrate. nih.govresearchgate.net The degradation is initiated by a multi-component enzyme system.

The key steps in the aerobic degradation pathway are:

Dioxygenation : The enzyme tetrachlorobenzene dioxygenase (TecA) attacks the aromatic ring at two adjacent, unsubstituted carbon atoms. nih.govresearchgate.net

Dehydrogenation : The resulting dihydrodiol is rearomatized by the enzyme chlorobenzene (B131634) dihydrodiol dehydrogenase (TecB) to form 3,4-dichloro-6-methylcatechol. nih.govnih.gov

Ring Cleavage : This catechol intermediate is then channeled into a chlorocatechol ortho-cleavage pathway, which involves further enzymatic steps to break open the aromatic ring and continue the degradation process. nih.govnih.gov

Using this compound in studies with microbial cultures like Ralstonia sp. PS12 would allow researchers to definitively confirm this pathway. By tracing the deuterium atoms, they can verify the identity of intermediates and end-products, quantify metabolic flux, and rule out contributions from other potential carbon sources in the medium.

Identification of Deuterated Metabolites (in non-human systems)

A significant advantage of using this compound is the ability to identify its metabolic products. nih.gov As the parent compound is broken down by microorganisms, the deuterium atoms are incorporated into the resulting metabolites. These labeled metabolites can be detected and identified using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Based on the known degradation pathway of 3,4-dichlorotoluene by Ralstonia sp. PS12, a series of deuterated metabolites would be expected. The initial dioxygenation and subsequent dehydrogenation would lead to the loss of one deuterium atom from the aromatic ring.

| Metabolite Name | Expected Deuterium Labeling | Notes on Formation |

|---|---|---|

| 3,4-dichloro-6-methylcatechol-d2 | D2 | Formed after initial dioxygenase and dehydrogenase attack, resulting in the loss of one deuterium atom. The remaining two deuterium atoms are on the aromatic ring. |

| 3,5-dichloro-2-methylmuconate-d2 | D2 | Product of ortho-ring cleavage of the deuterated catechol intermediate. |

| 5-chloro-2-methyldienelactone-d1 | D1 | Formed via cycloisomerization of the muconate, which involves the loss of a chloride ion and one deuterium atom. |

Assessment of Environmental Persistence and Mobility Using Labeled Analogs

Assessing the environmental persistence and mobility of a chemical is fundamental to understanding its potential risk. Persistence is often measured by the chemical's half-life (t½) in various environmental compartments (water, soil, sediment), while mobility is related to its tendency to move through the environment, often estimated by the organic carbon-water (B12546825) partition coefficient (Koc). nih.gov

Isotopically labeled analogs like this compound serve as ideal internal standards and tracers for these assessments. researchgate.net In laboratory-based simulation tests, the labeled compound can be spiked into soil or water samples to accurately measure its degradation rate over time, leading to a precise calculation of its half-life. Similarly, in experiments to determine the Koc value, the labeled compound allows for exact measurement of its partitioning between the aqueous phase and solid organic carbon phase, even at very low concentrations.

| Parameter | Typical Value/Range for Dichlorotoluene Isomers | Significance |

|---|---|---|

| Log Koc (Organic Carbon-Water Partition Coefficient) | ~3.7 (Estimated for 2,4-DCT) nih.gov | Indicates slight mobility in soil; the compound is expected to adsorb to soil and sediment particles. nih.govnih.gov |

| Atmospheric Half-Life | ~12 days (Estimated for 2,4-DCT and 2,6-DCT) nih.govnih.gov | Reflects degradation by reaction with photochemically produced hydroxyl radicals. nih.govnih.gov |

| Aqueous Volatilization Half-Life (River) | ~4 hours (Estimated for 2,4-DCT) nih.gov | Suggests rapid volatilization from moving water bodies. nih.gov |

| Biodegradation | Susceptible to anaerobic and aerobic degradation, but rates are highly dependent on environmental conditions and microbial populations. nih.govnih.gov | The primary mechanism for complete removal from the environment. |

Vi. Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Structural and Electronic Properties of Deuterated Analogs

However, subtle effects arise from the difference in zero-point vibrational energy (ZPVE). The heavier deuterium (B1214612) atom leads to a lower ZPVE for C-D bonds compared to C-H bonds, which can slightly influence conformational equilibria and average bond lengths.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net While deuteration does not significantly alter these electronic energy levels, understanding them is essential for predicting the molecule's behavior in chemical reactions. Computational methods provide a robust framework for calculating these and other parameters like dipole moment and Mulliken charges, offering a complete electronic profile of the molecule. nrel.gov

Table 1: Representative Quantum Chemical Parameters Calculable for 3,4-Dichlorotoluene (B105583) and its Deuterated Analog This table is illustrative, showing the types of data generated from quantum chemical calculations. Actual values would require specific computation.

| Parameter | 3,4-Dichlorotoluene (Calculated) | 3,4-Dichlorotoluene-2,5,6-d3 (Predicted Effect) | Significance |

|---|---|---|---|

| HOMO Energy | E.g., -6.5 eV | Negligible change | Relates to electron-donating ability. |

| LUMO Energy | E.g., -0.8 eV | Negligible change | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | E.g., 5.7 eV | Negligible change | Indicator of chemical stability. researchgate.net |

| Dipole Moment (µ) | E.g., 1.5 D | Minor change due to ZPVE effects | Governs intermolecular electrostatic interactions. |

| C-H/C-D Bond Length | ~1.08 Å | Slightly shorter on average | Consequence of lower zero-point energy in C-D bond. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations are invaluable for understanding the intermolecular interactions between this compound and its environment, such as solvent molecules or biological structures like lipid bilayers. nih.govresearchgate.net

In an MD simulation, the forces between individual atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities. osti.gov This allows for the observation of dynamic processes, including:

Solvation: How solvent molecules (e.g., water) arrange around the solute molecule and the energetics of this interaction. mdpi.com

Diffusion: The movement of the molecule through a medium.

Conformational Changes: The rotation around single bonds, such as the methyl group rotation.

Deuteration can subtly influence intermolecular interactions. The change in mass and vibrational frequencies can alter the polarity and polarizability of C-D bonds compared to C-H bonds, potentially leading to small differences in hydrogen bonding and van der Waals forces. mdpi.com While standard force fields might only substitute the atomic mass, more advanced, specially parameterized force fields are necessary to accurately capture the quantum effects of deuteration on intermolecular behavior. osti.gov

Table 2: Intermolecular Interactions Studied by Molecular Dynamics

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Dominant interaction for non-polar parts of the molecule. |

| Dipole-Dipole Interactions | Electrostatic forces between polar molecules. | Important due to the C-Cl bonds creating a net molecular dipole. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can occur between two or more dichlorotoluene molecules. |

| Solvent Interactions | Interactions with surrounding solvent molecules (e.g., water, lipids). | Determines solubility and transport properties in different media. nih.govresearchgate.net |

Prediction of Spectroscopic Properties (e.g., vibrational frequencies relevant to isotopic shifts)

Computational chemistry is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. uow.edu.au For deuterated compounds, this is particularly useful for understanding and assigning spectral features. The vibrational frequency of a bond is dependent on the bond strength and the reduced mass of the atoms involved. princeton.edu

The most significant and predictable spectroscopic effect of deuterating the aromatic ring of 3,4-dichlorotoluene is the shift of C-H stretching and bending frequencies to lower wavenumbers (cm⁻¹). researchgate.net Because deuterium is approximately twice as heavy as hydrogen, the C-D stretching vibrations are expected to appear at significantly lower frequencies than the corresponding C-H stretches. princeton.edu

DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental data. uow.edu.au The accuracy of these predictions can be improved by applying empirical scaling factors or by performing more computationally expensive anharmonic calculations, which account for the non-ideal, real-world behavior of molecular vibrations. uow.edu.aufrontiersin.org

Table 3: Predicted Vibrational Frequency Shifts due to Deuteration This table provides a theoretical comparison based on well-established principles of vibrational spectroscopy. princeton.edu

| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) | Isotopic Shift (Approximate) |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3100 - 3000 cm⁻¹ | 2300 - 2200 cm⁻¹ | ~800 cm⁻¹ lower |

| Aromatic C-H/C-D In-Plane Bend | 1300 - 1000 cm⁻¹ | Lower frequency | Shift is significant but smaller than stretching modes. |

| Aromatic C-H/C-D Out-of-Plane Bend | 900 - 675 cm⁻¹ | Lower frequency | Shift is significant. |

Modeling of Reaction Mechanisms and Transition States Involving Deuterated Species

Theoretical modeling is crucial for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states—the highest energy point along a reaction coordinate. uni-koeln.de The energy of the transition state determines the activation energy and thus the rate of the reaction. snnu.edu.cn

For reactions involving this compound, modeling can reveal how deuteration impacts reactivity. This is particularly relevant for reactions where a C-H (or C-D) bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).

Computational approaches, often using DFT, can model various reactions, such as:

Hydrogen/Deuterium Exchange: Modeling the mechanism of H/D exchange with a deuterium source, which can be catalyzed by metals. uni-koeln.denih.gov

Oxidative Degradation: Simulating the attack by hydroxyl radicals or other oxidants, a key process in atmospheric and biological degradation.

Reductive Dechlorination: Investigating the stepwise removal of chlorine atoms under anaerobic conditions. researchgate.net

By calculating the structures and energies of the transition states for both the deuterated and non-deuterated species, the magnitude of the KIE can be predicted. This allows for direct comparison with experimental data to validate a proposed mechanism. researchgate.net

Table 4: Key Parameters Calculated for a Reaction Transition State

| Parameter | Description | Significance |

|---|---|---|

| Geometry | The specific arrangement of atoms at the energy maximum. | Shows which bonds are being formed and broken. researchgate.net |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Determines the reaction rate; a higher value means a slower reaction. uni-koeln.de |

| Imaginary Frequency | A single negative vibrational frequency. | Confirms that the structure is a true transition state and not a minimum. |

| Bond Orders | Calculated values indicating the degree of bond formation/cleavage. | Provides a quantitative measure of the reaction progress at the transition state. |

Isotopic Fractionation Studies through Computational Methods

Isotopic fractionation is the partitioning of isotopes between two substances or phases. In chemical reactions, it is often observed as a kinetic isotope effect (KIE), where molecules containing the heavier isotope (deuterium) react more slowly than those with the lighter isotope (hydrogen). princeton.eduillinois.edu This difference in reaction rates leads to a change in the isotopic composition of both the reactant pool and the product. illinois.edu

Computational methods can predict the extent of isotopic fractionation for specific degradation pathways. This is highly valuable in environmental science for tracing the fate of contaminants like chlorinated toluenes. researchgate.net For example, the degradation of 3,4-Dichlorotoluene can proceed through different mechanisms depending on the environmental conditions (e.g., aerobic vs. anaerobic). researchgate.net

Aerobic Degradation: Often initiated by dioxygenase enzymes, where C-H bond cleavage is typically not the first or rate-limiting step. This results in a very small or negligible KIE. researchgate.net

Anaerobic Degradation: Often proceeds via reductive dechlorination, where a C-Cl bond is broken. While the primary effect is on chlorine isotopes, secondary effects on hydrogen isotopes can occur. researchgate.net

By calculating the KIE for each proposed degradation pathway, scientists can develop a model that predicts the isotopic signature (e.g., the ratio of deuterated to non-deuterated molecules) as the reaction progresses. Comparing these theoretical predictions with experimental measurements from microcosm studies or field sites can help identify the dominant degradation mechanism in a given environment. researchgate.netmdpi.com

Table 5: Illustrative Isotope Fractionation in Competing Degradation Pathways This table shows hypothetical enrichment factors (ε) that could be calculated to differentiate reaction mechanisms.

| Degradation Pathway | Key Initial Step | Expected KIE (kH/kD) | Predicted Carbon Enrichment Factor (εC) |

|---|---|---|---|

| Aerobic Ring Oxidation | Dioxygenase attack on the aromatic ring. | Close to 1 (No C-H/D bond cleavage in RDS). | Small / Negligible (e.g., -0.5‰). researchgate.net |

| Anaerobic Reductive Dechlorination | Cleavage of a C-Cl bond. | Close to 1 (No C-H/D bond cleavage in RDS). | Significant (e.g., -3.0‰). researchgate.net |

| Benzylic Oxidation | H-atom abstraction from the methyl group. | > 1 (Primary KIE, C-H bond cleavage in RDS). | Significant. |

Vii. Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of isotopically labeled compounds, particularly those with site-specific deuterium (B1214612) incorporation like 3,4-Dichlorotoluene-2,5,6-d3, is crucial for their application in research. researchgate.net While general methods for deuteration exist, future research is increasingly focused on developing more efficient, selective, and scalable synthetic routes.

Current methodologies for preparing deuterated aromatic compounds often involve H-D exchange reactions using deuterium oxide (D2O) as the deuterium source, frequently under high temperature and pressure, and sometimes with the aid of catalysts like platinum. tn-sanso.co.jp Microwave-assisted synthesis has emerged as a promising technique to improve heating and reaction efficiency. tn-sanso.co.jp Another approach involves the reduction of halogenated precursors using deuterated solvents and reagents. google.com For instance, a patented method describes the synthesis of deuterated compounds by reacting a halogenated compound with a sulfide (B99878) in the presence of a deuterated solvent, which acts as the deuterium source. google.com

Future research directions in this area are expected to concentrate on:

Catalyst Development: Designing novel catalysts, potentially based on transition metals like palladium or platinum, that can facilitate H-D exchange with higher regioselectivity and under milder reaction conditions. nih.gov This would reduce the cost and complexity of synthesizing specifically labeled isomers.

Flow Chemistry: Implementing flow synthesis methods, which offer advantages such as enhanced safety, better process control, and easier scalability compared to traditional batch reactions. tn-sanso.co.jp A continuous flow system could enable the mass production of deuterated compounds more efficiently. tn-sanso.co.jp

Electrocatalysis: Exploring electrocatalytic strategies for C-H deuteration, which can offer rapid and efficient deuterium labeling under mild conditions, potentially removing the need for precious-metal catalysts. researchgate.net

The development of these advanced synthetic methods will be critical for making complex deuterated standards like this compound more accessible and affordable for widespread research use.

Integration into Multi-Omics Research Methodologies

Multi-omics approaches, which integrate data from various "omics" fields like genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. nih.gov Stable isotope labeling is a cornerstone of quantitative analysis within these methodologies, particularly in mass spectrometry-based proteomics and metabolomics. nih.gov

This compound is an ideal candidate for use as an internal standard in metabolomics studies focused on the environmental fate and biological impact of chlorotoluenes. In a typical multi-omics workflow, a biological system (e.g., an organism or cell culture) is exposed to a substance of interest. nih.gov By adding a known quantity of the deuterated standard to the sample during extraction, researchers can accurately quantify the concentration of the non-labeled analyte.

Future applications in this domain include:

Metabolic Flux Analysis: Using this compound to trace the metabolic pathways of its non-deuterated counterpart within an organism. This can help elucidate degradation products and identify the enzymes and genes involved in its biotransformation.

Quantitative Metabolomics: Integrating quantitative data on 3,4-dichlorotoluene (B105583) levels with transcriptomic and proteomic data to build comprehensive models of its mechanism of toxicity. nih.gov This allows for a deeper understanding of how exposure to this compound affects biological networks at multiple levels. nih.gov

Environmental Monitoring: Employing this standard in "foodomics" or ecotoxicology studies to precisely measure the uptake and accumulation of 3,4-dichlorotoluene in the food chain. nih.gov

The integration of deuterated standards into multi-omics workflows enhances the quantitative accuracy and reliability of the data, which is essential for robust biological interpretation and risk assessment. nih.govnih.gov

Advanced Analytical Applications in Complex Matrices

The accurate quantification of chemical compounds in complex environmental and biological matrices (e.g., soil, water, blood, tissue) is a significant analytical challenge. Matrix components can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which leads to inaccurate results. scielo.org.mx Deuterated internal standards are widely used to overcome these issues. thalesnano.com

This compound serves as an ideal internal standard for the analysis of 3,4-dichlorotoluene. chemimpex.comsigmaaldrich.com Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects during ionization. However, its different mass allows it to be distinguished by the mass spectrometer. wikipedia.org

Key research findings and applications are summarized in the table below:

| Application Area | Analytical Technique | Role of this compound | Expected Outcome |

| Environmental Monitoring | GC-MS, LC-MS | Internal Standard | Accurate quantification of 3,4-dichlorotoluene contamination in water, soil, and air samples. chemimpex.com |

| Ecotoxicology | LC-MS/MS | Internal Standard | Precise measurement of bioaccumulation in organisms to assess environmental impact. |

| Human Biomonitoring | GC-HRMS | Internal Standard | Detection and quantification of exposure levels in human samples like blood or urine. |

Future research will likely focus on developing and validating ultra-sensitive analytical methods using this compound for detecting trace levels of its non-deuterated analogue in increasingly complex samples.

Exploration of New Mechanistic Paradigms

Deuterium-labeled compounds are invaluable tools for elucidating chemical reaction mechanisms through the study of the kinetic isotope effect (KIE). scielo.org.mx The C-D bond is stronger than the C-H bond, and this difference in bond energy can lead to a change in the reaction rate if that bond is broken in the rate-determining step. scielo.org.mx

The site-specific labeling in this compound allows for detailed mechanistic studies of reactions involving the aromatic ring. For example, research on the isomerization of dichlorotoluene isomers has been conducted to optimize the production of commercially valuable isomers like 2,4-dichlorotoluene (B165549). nih.govrsc.org

Future research could employ this compound to:

Study Isomerization Mechanisms: Investigate the detailed reaction pathway of dichlorotoluene isomerization over catalysts like HZSM-5. nih.govrsc.org By tracking the deuterium labels, researchers could determine whether the mechanism involves intramolecular shifts or intermolecular processes.

Elucidate Degradation Pathways: Determine the mechanism of environmental or metabolic degradation. For instance, if a C-D bond on the aromatic ring is broken during microbial degradation, it would proceed more slowly than the breaking of a C-H bond, providing clear evidence for the specific site of initial attack.

Investigate Photochemical Reactions: Probe the mechanisms of photodecomposition of chlorotoluenes in the atmosphere or in aquatic environments. The KIE could help identify the primary steps in the photochemical process.

By using isotopically labeled compounds, scientists can gain a deeper and more precise understanding of reaction pathways, which is fundamental to optimizing chemical processes and predicting the environmental fate of compounds. thalesnano.comwikipedia.org

Role in Advanced Materials Science or Nanoscience

The unique properties of deuterated compounds are also being exploited in the field of materials science. researchgate.net The replacement of hydrogen with deuterium can enhance the stability and performance of organic materials used in applications such as optoelectronics. scielo.org.mx The stronger C-D bond can lead to increased resistance to thermal and photochemical degradation. scielo.org.mx

Furthermore, deuterated materials are essential for neutron scattering techniques. resolvemass.ca Because hydrogen and deuterium scatter neutrons very differently, selective deuteration can be used to "highlight" specific parts of a polymer chain or material structure, providing detailed information that is inaccessible with other methods. scielo.org.mx

While specific applications of this compound in this area have not been extensively reported, its structure suggests several potential future roles:

Monomer for Specialty Polymers: It could be used as a monomer or a building block to synthesize deuterated polymers. A polymer incorporating the 3,4-dichlorotoluene-d3 moiety could exhibit enhanced thermal stability or altered optical properties.

Probe in Material Studies: It could serve as a probe molecule in neutron scattering studies to investigate the structure and dynamics of materials that absorb or interact with chlorinated aromatic compounds, such as specialized membranes or sorbents designed for environmental remediation.

Component in Optoelectronic Materials: In organic light-emitting diodes (OLEDs), the degradation of organic materials is a major limitation. Incorporating deuterated components can suppress vibrational energy dissipation pathways, potentially leading to longer device lifetimes and higher efficiencies. scielo.org.mx

The exploration of deuterated building blocks like this compound opens up new possibilities for designing next-generation materials with tailored properties for a range of advanced technological applications. resolvemass.caresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.